![molecular formula C10H11BrN2O B12436814 1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine CAS No. 1016699-44-7](/img/structure/B12436814.png)
1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with a bromine atom and an ethylhydrazine group.
Preparation Methods
The synthesis of 1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1-benzofuran-2-yl ethyl ketone.
Hydrazine Addition: The ethyl ketone is then reacted with hydrazine hydrate under controlled conditions to form the desired hydrazine derivative.
Purification: The product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield .
Chemical Reactions Analysis
1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine undergoes various chemical reactions, including:
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine can be compared with other benzofuran derivatives, such as:
1-(5-Bromo-1-benzofuran-2-yl)ethanone: Similar structure but lacks the hydrazine group.
1-(5-Bromo-1-benzofuran-2-yl)ethylamine: Similar structure but contains an amine group instead of hydrazine.
1-(5-Bromo-1-benzofuran-2-yl)ethyl alcohol: Similar structure but contains a hydroxyl group instead of hydrazine.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1016699-44-7 |
|---|---|
Molecular Formula |
C10H11BrN2O |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)ethylhydrazine |
InChI |
InChI=1S/C10H11BrN2O/c1-6(13-12)10-5-7-4-8(11)2-3-9(7)14-10/h2-6,13H,12H2,1H3 |
InChI Key |
QITXOLVSLVZHAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)Br)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



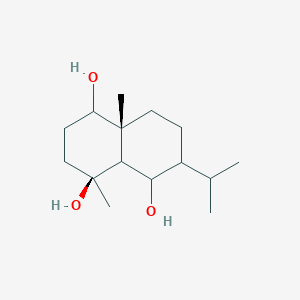

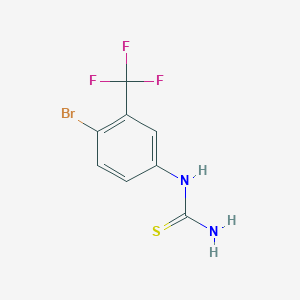


![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)
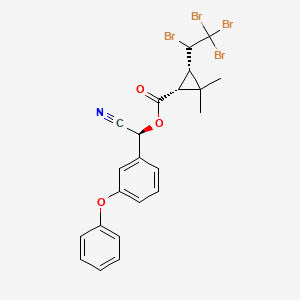
![3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)
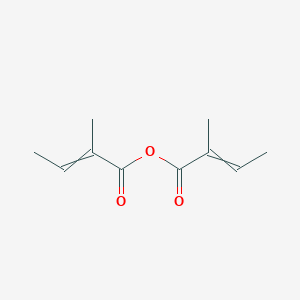
![(10R,13S,14S)-17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12436806.png)
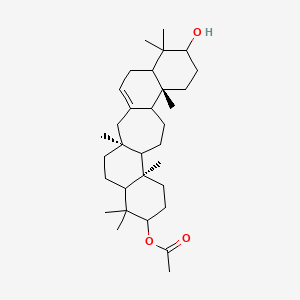

![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)
